2-Bromoethyl acrylate
Overview
Description
2-bromoethyl acrylate is a colorless liquid. (NTP, 1992)
Scientific Research Applications
Thermal Degradation of Bromine-Containing Polymers
- Application : 2-Bromoethyl acrylate is used in the study of thermal degradation of bromine-containing polymers. A study by Grassie, Johnston, and Scotney (1981) on copolymers of 2-bromoethyl methacrylate and methyl acrylate demonstrated this application using techniques such as Thermal Gravimetry and Differential Scanning Calorimetry (Grassie, Johnston, & Scotney, 1981).
Bromination of Poly(Hydroxyethyl Acrylate)
- Application : The bromination of poly(hydroxyethyl acrylate) to convert it into poly(bromoethyl acrylate) is another significant application. This process is important in creating ionic-liquid containing polymers, as shown in the research by Appukuttan et al. (2012) (Appukuttan et al., 2012).
Synthesis of Hyperbranched Poly(Tert-Butyl Acrylate)
- Application : this compound is utilized in the synthesis of hyperbranched polymers. Cheng et al. (2000) conducted a study where 2-hydroxyethyl α-bromoisobutyrate was used as an initiator for the polymerization of tert-butyl acrylate, leading to polymers with a wide range of applications (Cheng et al., 2000).
Polymerization and Copolymerization Research
- Application : The material plays a role in the study of polymerization and copolymerization processes. For example, the research by Kobatake, Yamada, and Aoki (1995) on methyl 2-(acyloxymethyl)acrylates, synthesized from methyl 2-(bromomethyl)acrylate, highlights its significance in studying polymerization kinetics and mechanisms (Kobatake, Yamada, & Aoki, 1995).
Fabrication of Foam Laser Targets
- Application : In the field of additive manufacturing, particularly in fabricating components for laser-driven physics research, this compound-based polymers are utilized. Liu et al. (2018) explored the use of two-photon polymerization for creating foam structures using acrylic resins, emphasizing the significance of this chemical in advanced manufacturing techniques (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
This compound may be irritating to tissues . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be handled only in a closed system or with appropriate exhaust ventilation . Use spark-proof tools and explosion-proof equipment . It should be stored in a refrigerator .
Properties
IUPAC Name |
2-bromoethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAAIHWZYWBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-29-4 | |
Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27136-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4024648 | |
Record name | 2-Bromoethyl acrylate | |
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Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
311 to 316 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
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CAS No. |
4823-47-6 | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Bromoethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4823-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromoethyl acrylate | |
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Record name | Acrylic acid, 2-bromoethyl ester | |
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Record name | 2-Bromoethyl acrylate | |
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Record name | 2-Bromoethyl acrylate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromoethyl acrylate used in the synthesis of glycopolymers?
A1: this compound serves as a key building block in the synthesis of well-defined glycopolymers. [, ] The process involves two main steps:
- RAFT Polymerization: BEA is first polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, resulting in well-defined polymers with controlled molecular weight and low dispersity. []
- Thio-Bromo Substitution: The bromine groups present in the poly(this compound) are then substituted with various thiol-functionalized sugars (like glucose, galactose, or mannose). This efficient substitution yields the desired glycopolymers with high degrees of functionalization. []
Q2: Can the properties of polymers containing this compound be tuned?
A2: Yes, the properties of polymers containing BEA can be tuned by copolymerizing it with other monomers. For instance, copolymerizing BEA with acrylonitrile (AN) allows for adjusting the polymer's hydrophilicity, glass transition temperature, and reactivity. [] The specific ratio of acrylonitrile to this compound in the copolymer impacts the reactivity ratios (r1 and r2) during polymerization. [] This control over copolymer composition enables tailoring material properties for specific applications.
Q3: What is a unique application of glycopolymers synthesized using this compound?
A3: Glycopolymers derived from this compound show promise in creating synthetic cell mimics called giant glycosylated polymersomes (GGPs). [] These GGPs, formed from amphiphilic diblock copolymers containing a glycopolymer block, can mimic the selective interactions of cells with their environment.
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